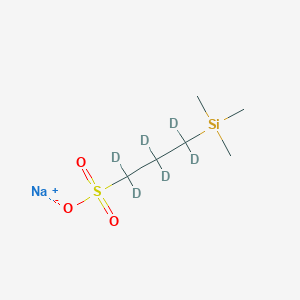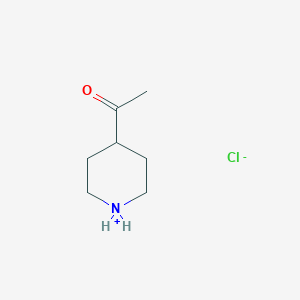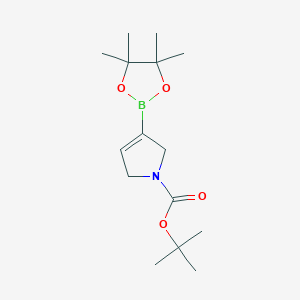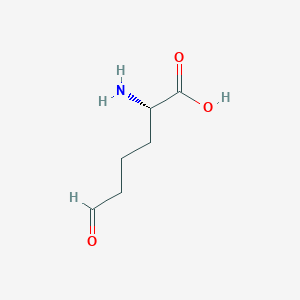
1,4-Bis(tetrahydro-2-furyloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(tetrahydro-2-furyloxy)butane: is a chemical compound with the molecular formula C12H22O4 . It is known for its unique structure, which includes two tetrahydrofuran rings connected by a butane chain. This compound is typically a yellow oil and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Mechanism of Action
Pharmacokinetics
It is known that the compound is soluble in chloroform, dcm, ethyl acetate, and methanol . This solubility profile may influence its bioavailability, but more detailed studies are needed to outline the compound’s pharmacokinetic properties.
Action Environment
It’s worth noting that the compound is an oil with a yellow color , which may suggest some degree of stability under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(tetrahydro-2-furyloxy)butane can be synthesized from 4-[(tetrahydro-2-furanyl)oxy]-1-butanol. The synthesis involves hydrogenation at 100°C and 150 bar in the presence of a palladium catalyst (10% of palladium on activated carbon) for 10 hours .
Industrial Production Methods: The industrial production methods for this compound are not extensively documented. the synthesis from 4-[(tetrahydro-2-furanyl)oxy]-1-butanol suggests that similar high-pressure hydrogenation processes could be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(tetrahydro-2-furyloxy)butane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on activated carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alcohols .
Scientific Research Applications
1,4-Bis(tetrahydro-2-furyloxy)butane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is an impurity of poly(butylene terephthalate) and a by-product of 1,4-butanediol, indicating its relevance in polymer chemistry
Comparison with Similar Compounds
1,4-Butanediol: A precursor in the synthesis of 1,4-Bis(tetrahydro-2-furyloxy)butane.
Tetrahydrofuran: A component of the tetrahydrofuran rings in the compound.
Poly(butylene terephthalate): An industrial polymer where this compound is an impurity
Uniqueness: this compound is unique due to its dual tetrahydrofuran rings connected by a butane chain, which imparts specific chemical properties and reactivity that are distinct from its similar compounds .
Properties
IUPAC Name |
2-[4-(oxolan-2-yloxy)butoxy]oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBSRFVMUCRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCOC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602020 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76702-30-2 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
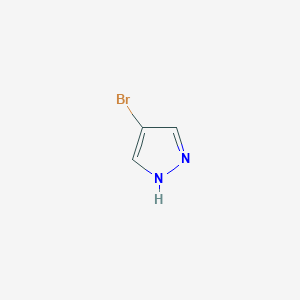
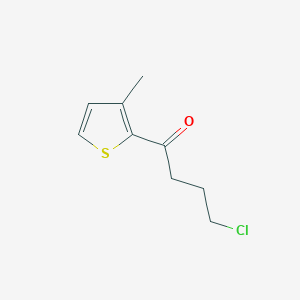
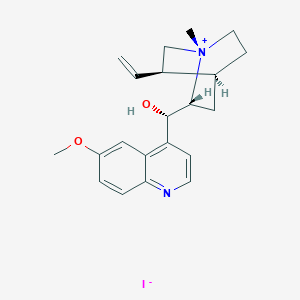
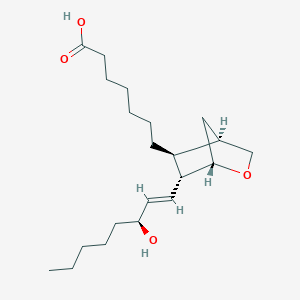
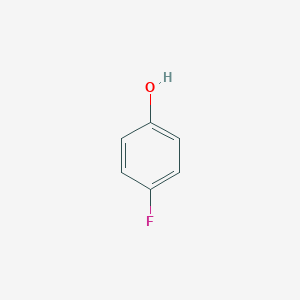
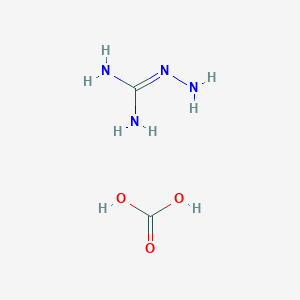
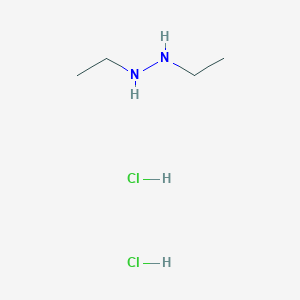
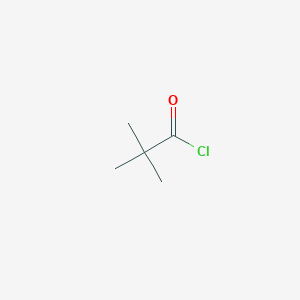
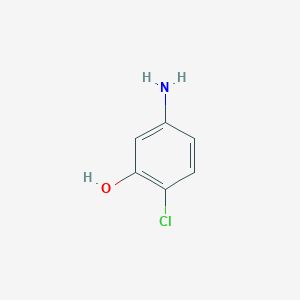
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
